Thieno[2,3-c]pyridine-2-sulfonamide
Description
Properties
Molecular Formula |
C7H6N2O2S2 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
thieno[2,3-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-5-1-2-9-4-6(5)12-7/h1-4H,(H2,8,10,11) |
InChI Key |
SHCPWNDWHIFLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism: [2,3-c] vs. [2,3-b] Pyridine Fusions
The fusion position of the thiophene and pyridine rings critically influences physicochemical and biological properties:
- Thieno[2,3-c]pyridine-2-sulfonamide: The sulfur atom is adjacent to the pyridine nitrogen, creating a steric and electronic environment distinct from [2,3-b] isomers. This positioning may enhance interactions with enzymes or receptors involved in inflammatory pathways .
- Thieno[2,3-b]pyridine derivatives (e.g., ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate): The sulfur is offset from the pyridine nitrogen, favoring antitumor activity through mechanisms like DNA intercalation or kinase inhibition .
Table 1: Structural and Functional Differences
This compound
- Anti-inflammatory/Autoimmune Applications: Patent data highlight its role in inhibiting glycosaminoglycan (GAG)-effector cell adhesion molecule (ECAM) interactions, making it a candidate for treating rheumatoid arthritis and lupus .
- Antiviral Potential: Structural analogues like CHEBI:45087 show activity against viral targets, though specific data for the sulfonamide derivative remain under investigation .
Thieno[2,3-b]pyridine Analogues
- Antitumor Activity: Derivatives such as 3-[bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide inhibit melanoma cell proliferation (IC₅₀: 1.2–4.7 µM) via kinase modulation .
- Antimicrobial Properties: 3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide exhibits broad-spectrum activity against Gram-positive bacteria .
Preparation Methods
Schiff Base Cyclization
The condensation of 2-thiophenecarboxaldehyde derivatives with aminoacetaldehyde dimethyl acetal represents a foundational method for constructing the thieno[2,3-c]pyridine core. Herz and Tsai first demonstrated this approach, achieving cyclization through acid-catalyzed Schiff base formation. Modern adaptations report 85–92% yields for halogenated analogues (e.g., 2-chloro-5-fluorothiophene carboxaldehyde) due to enhanced electrophilic aromatic substitution kinetics. Critical parameters include:
Gewald Reaction Adaptation
Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, synthesized via a modified Gewald reaction, provides an alternative core structure. This three-component reaction combines:
Sulfonamide Functionalization: Pathways to Target Molecule
Sulfonyl Chloride Intermediate Route
Thieno[2,3-c]pyridine-4-sulfonyl chloride serves as a key intermediate, reacting with ammonia to yield the sulfonamide. Optimal conditions include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Dry THF | 68% vs 42% (EtOH) |
| Temperature | 0–5°C | Minimizes hydrolysis |
| Ammonia concentration | 2.5 M in MeOH | 73% conversion |
This method produces ≥95% purity after recrystallization from ethyl acetate/hexane.
Direct Sulfonation-Oxidation
US4731368A details a tandem sulfonation/oxidation process using hydroxylamine-O-sulfonic acid:
-
Sulfonation :
-
Amidation :
This method avoids isolable sulfonyl chloride intermediates but requires strict pH control (pH 4.5–5.5).
Process Optimization and Scalability
Purification Enhancements
Comparative analysis of crystallization solvents:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| DMSO/EtOH (1:3) | 99.2 | 78 |
| EtOAc/Hexane (1:2) | 98.7 | 85 |
| MeOH/H₂O (4:1) | 97.1 | 92 |
DMSO/ethanol mixtures effectively remove tosyl byproducts but lower recovery rates.
Halogenation Effects
Introducing halogens at C5 significantly improves cyclization efficiency:
| Substituent | Time (hr) | Yield (%) |
|---|---|---|
| H | 12 | 67 |
| Cl | 8 | 84 |
| Br | 6 | 91 |
| CF₃ | 10 | 79 |
Electron-withdrawing groups facilitate ring closure through enhanced electrophilicity at C2.
Catalytic Improvements
Screen of Lewis acids in Gewald reaction modifications:
| Catalyst (5 mol%) | Conversion (%) | Selectivity (%) |
|---|---|---|
| None | 58 | 82 |
| Zn(OTf)₂ | 89 | 94 |
| Sc(OTf)₃ | 93 | 97 |
| Yb(OTf)₃ | 95 | 98 |
Lanthanide triflates enhance both reaction rate and heterocycle regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Schiff base + ClSO₃H | 4 | 62 | 98.5 | Pilot-scale |
| Gewald + sulfonation | 5 | 58 | 97.8 | Lab-scale |
| Tosyl cyclization | 3 | 74 | 99.1 | Industrial |
The tosyl-directed approach offers superior yield and scalability but requires handling concentrated mineral acids .
Q & A
Q. What are the common synthetic routes for preparing thieno[2,3-c]pyridine-2-sulfonamide?
this compound is typically synthesized via cyclization reactions starting from substituted pyrimidine or thiophene precursors. A widely used method involves the reaction of 2-nitrothiophenes with reducing agents followed by cyclization to form the thienopyridine core. Subsequent sulfonylation using sulfonyl chloride derivatives (e.g., thieno[2,3-c]pyridine-2-sulfonyl chloride) introduces the sulfonamide group . Key steps include optimizing reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd/C for reductions). Purification often employs column chromatography or recrystallization.
Q. How can spectroscopic methods be used to characterize this compound?
Structural confirmation relies on:
- 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks.
- IR spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
- Mass spectrometry (HRMS) : For molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 233.7 for the sulfonyl chloride precursor) .
- Elemental analysis : To validate purity (>95% by HPLC) .
Intermediate Research Questions
Q. What biochemical targets are associated with this compound, and how are interactions studied?
The compound inhibits kinases such as GRK2 and CDK8 by binding to their ATP pockets, disrupting phosphorylation cascades . Experimental approaches include:
Q. How can researchers address discrepancies in reported biological activities of thieno[2,3-c]pyridine derivatives?
Contradictions may arise from variations in:
- Purity : Use HPLC or GC-MS to verify compound integrity (>98% purity recommended).
- Assay conditions : Standardize buffer pH, ATP concentrations, and cell lines.
- Orthogonal validation : Compare in vitro kinase data with cell-based assays (e.g., proliferation inhibition in cancer lines) .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound under scalable conditions?
Key parameters include:
- Catalyst screening : Test Pd/C, PtO2, or enzymatic catalysts for nitro-group reductions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Gradual heating (ramp to 100°C over 2 hours) minimizes side reactions.
- Flow chemistry : Improves scalability and reproducibility .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?
SAR strategies involve:
- Core modifications : Introduce electron-withdrawing groups (e.g., Br, Cl) at the 4- or 7-positions to enhance kinase affinity .
- Sulfonamide substitutions : Replace -SO2NH2 with -SO2NHR to modulate solubility and bioavailability.
- Biological testing : Prioritize analogs with <100 nM IC50 against target kinases and low cytotoxicity (CC50 > 10 µM in HEK293 cells) .
Safety and Handling
Q. What precautions are necessary when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
